![molecular formula C22H45IN2 B12568982 1-Butyl-2-methyl-3-tetradecyl-2,3-dihydro-1H-imidazol-1-ium iodide CAS No. 278603-16-0](/img/structure/B12568982.png)
1-Butyl-2-methyl-3-tetradecyl-2,3-dihydro-1H-imidazol-1-ium iodide
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Overview
Description
1-Butyl-2-methyl-3-tetradecyl-2,3-dihydro-1H-imidazol-1-ium iodide is a quaternary ammonium salt derived from imidazole. Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms.
Preparation Methods
The synthesis of 1-Butyl-2-methyl-3-tetradecyl-2,3-dihydro-1H-imidazol-1-ium iodide typically involves the alkylation of imidazole derivatives. The process includes the following steps:
Alkylation: Imidazole is reacted with butyl iodide and tetradecyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures.
Purification: The resulting product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve continuous flow processes to enhance efficiency and yield. These methods ensure the large-scale production of the compound while maintaining its quality.
Chemical Reactions Analysis
1-Butyl-2-methyl-3-tetradecyl-2,3-dihydro-1H-imidazol-1-ium iodide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the iodide ion. Common reagents include sodium hydroxide and potassium cyanide.
Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions. Oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride are commonly used.
Complex Formation: The compound can form complexes with transition metals, which can be utilized in catalysis and material science.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Butyl-2-methyl-3-tetradecyl-2,3-dihydro-1H-imidazol-1-ium iodide has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Mechanism of Action
The mechanism by which 1-Butyl-2-methyl-3-tetradecyl-2,3-dihydro-1H-imidazol-1-ium iodide exerts its effects involves interactions with molecular targets such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can intercalate into DNA, disrupting its structure and function .
Comparison with Similar Compounds
1-Butyl-2-methyl-3-tetradecyl-2,3-dihydro-1H-imidazol-1-ium iodide can be compared with other imidazole derivatives such as:
1,3-Dimethylimidazolium iodide: Similar in structure but with different alkyl groups, leading to variations in solubility and reactivity.
1-Butyl-3-methylimidazolium chloride: Another quaternary ammonium salt with chloride as the counterion, which affects its chemical properties and applications.
The uniqueness of this compound lies in its specific alkyl chain lengths and iodide counterion, which confer distinct physical and chemical properties.
Properties
CAS No. |
278603-16-0 |
---|---|
Molecular Formula |
C22H45IN2 |
Molecular Weight |
464.5 g/mol |
IUPAC Name |
1-butyl-2-methyl-3-tetradecyl-1,2-dihydroimidazol-1-ium;iodide |
InChI |
InChI=1S/C22H44N2.HI/c1-4-6-8-9-10-11-12-13-14-15-16-17-19-24-21-20-23(22(24)3)18-7-5-2;/h20-22H,4-19H2,1-3H3;1H |
InChI Key |
VZWVJBKLPWKGQE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCN1C=C[NH+](C1C)CCCC.[I-] |
Origin of Product |
United States |
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